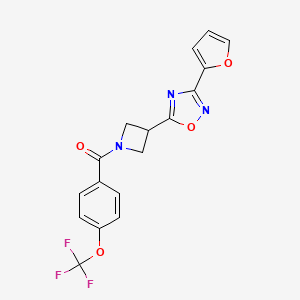

(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Description

Properties

IUPAC Name |

[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O4/c18-17(19,20)26-12-5-3-10(4-6-12)16(24)23-8-11(9-23)15-21-14(22-27-15)13-2-1-7-25-13/h1-7,11H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJPXVJEGQFEEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a furan ring, an oxadiazole moiety, and an azetidine unit, which are known to contribute to various biological activities.

1. Anticancer Activity

Several studies have investigated the anticancer potential of compounds containing oxadiazole and azetidine moieties. For instance:

- Cytotoxicity Studies : The compound was evaluated against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-1080 (fibrosarcoma). It exhibited significant cytotoxic effects with IC50 values indicating potent activity against these cell lines .

- Mechanism of Action : The proposed mechanism includes the induction of apoptosis in cancer cells, which is mediated through both intrinsic and extrinsic pathways. This suggests that the compound may activate cellular signaling pathways that lead to programmed cell death .

2. Antimicrobial Activity

The antimicrobial properties of the compound were assessed through various in vitro studies:

- Antibacterial Activity : The compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 64 to 512 µg/mL, indicating its potential as an antibacterial agent .

- Antifungal Activity : Similar studies showed that the compound also possesses antifungal properties, making it a candidate for further development in treating fungal infections .

Case Study 1: Synthesis and Evaluation

A recent study synthesized derivatives of oxadiazole and evaluated their biological activities. Among these derivatives, one containing the trifluoromethoxy group showed enhanced anticancer activity compared to others without this substitution. This highlights the importance of specific functional groups in enhancing biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on SAR revealed that the presence of electron-withdrawing groups (EWGs) such as trifluoromethoxy at certain positions significantly improved both anticancer and antimicrobial activities. Compounds with such substitutions showed better interaction with target proteins involved in cancer cell proliferation and bacterial growth inhibition .

Data Tables

Scientific Research Applications

Synthesis and Characterization

The synthesis of the compound typically involves the formation of the oxadiazole ring, which is known for its diverse biological activities. The general synthetic route includes:

- Formation of the oxadiazole moiety : This is achieved through the reaction of furan derivatives with appropriate reagents to yield 1,2,4-oxadiazoles.

- Formation of azetidine ring : The azetidine ring is introduced through cyclization reactions involving the oxadiazole intermediates.

- Final coupling : The trifluoromethoxyphenyl group is attached to complete the synthesis.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and azetidine moieties. For instance, derivatives similar to the one have been evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) cells. In vitro assays demonstrated significant inhibition rates, indicating that these compounds may serve as promising candidates for developing new anticancer agents .

Antimicrobial Properties

Compounds with oxadiazole structures have also shown antimicrobial activity. Research indicates that derivatives exhibit moderate to high efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that these compounds could potentially be developed into new antimicrobial agents .

Antioxidant Activity

The antioxidant properties of oxadiazole derivatives are noteworthy. Studies have utilized assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) to evaluate the radical scavenging ability of these compounds. Results indicate that certain derivatives possess significant antioxidant capabilities, which may help in preventing oxidative stress-related diseases .

Therapeutic Potential

The broad spectrum of biological activities associated with (3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone suggests several therapeutic applications:

- Cancer Treatment : Due to its cytotoxic effects on cancer cell lines, this compound could be further explored for its potential as an anticancer drug.

- Infection Control : Given its antimicrobial properties, it may be useful in treating bacterial infections, especially those resistant to conventional antibiotics.

- Antioxidant Supplementation : Its antioxidant activity could lead to applications in formulations aimed at reducing oxidative stress in various health conditions.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues

Key analogues include:

Key Observations :

Physicochemical Properties

- Molecular Weight : Analogues range from 375–405 g/mol , suggesting the target compound likely falls within this range.

- Polarity : The trifluoromethoxy group increases hydrophobicity compared to hydroxyl or methoxy substituents but less than fully fluorinated groups like trifluoromethyl .

- Spectral Data : Similar oxadiazole-azetidine derivatives are characterized via NMR and mass spectrometry (e.g., ), with oxadiazole peaks typically observed at 160–165 ppm in $^{13}\text{C}$-NMR .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

- Methodology :

- A plausible synthesis route involves cyclocondensation of furan-2-carboxylic acid derivatives with hydroxylamine to form the oxadiazole ring, followed by azetidine ring closure via nucleophilic substitution .

- Optimization: Key parameters include temperature (reflux conditions in ethanol/water mixtures, ~80°C), solvent polarity, and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of azetidine precursor to oxadiazole intermediate) .

- Critical Step : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the final product with >95% purity .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Techniques :

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

- Approach :

- Solubility: Test in polar (DMSO, ethanol) and nonpolar solvents (dichloromethane) using UV-Vis spectroscopy at λ_max ≈ 270 nm .

- Stability: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Note: Trifluoromethoxy groups may hydrolyze under basic conditions (pH >9) .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

- Methodology :

- Analog Synthesis : Replace the trifluoromethoxy group with Cl, OCF₃, or NO₂ substituents to study electronic effects .

- Bioactivity Assays : Test analogs in enzyme inhibition assays (e.g., COX-2 or kinase targets) with IC₅₀ determination. Use positive controls (e.g., celecoxib for COX-2) .

- Key Variables : Maintain consistent assay conditions (pH 7.4, 37°C) to isolate structural effects from environmental variability .

Q. What computational methods are suitable for predicting electronic properties or binding interactions?

- Tools :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps (predicting reactivity) and electrostatic potential maps (interaction hotspots) .

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2). Validate with MD simulations (100 ns) to assess binding stability .

Q. How should researchers address contradictions in biological activity data across experimental batches?

- Troubleshooting :

- Batch Variability : Characterize impurities via LC-MS; even 2% impurities (e.g., hydrolyzed oxadiazole) can alter bioactivity .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare replicates. Use error propagation models (e.g., Monte Carlo simulations) to quantify uncertainty .

- Environmental Controls : Implement continuous cooling (4°C) during bioassays to prevent thermal degradation .

Data Contradiction Analysis

Example Scenario : Discrepancies in IC₅₀ values between two labs.

- Root Cause : Differences in solvent (DMSO vs. ethanol) affecting compound aggregation.

- Resolution :

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.